molecular formula C4H9NO5 B3333590 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol CAS No. 1173023-64-7

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol

Cat. No.: B3333590
CAS No.: 1173023-64-7
M. Wt: 154.10 g/mol
InChI Key: OLQJQHSAWMFDJE-VMIGTVKRSA-N
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Description

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol is a synthetic organic compound that features isotopic labeling with carbon-13

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol typically involves multi-step organic reactions. The starting materials are often isotopically labeled precursors, which undergo nitration, reduction, and hydroxylation reactions under controlled conditions. Common reagents include nitric acid, reducing agents like sodium borohydride, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of isotopically labeled precursors can be cost-prohibitive, so efficient recycling and recovery methods are essential.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of hydroxyl or nitro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Utilized in metabolic studies to trace biochemical pathways.

    Medicine: Potential use in drug development and pharmacokinetics.

    Industry: Employed in the synthesis of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into metabolic processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxymethyl)-2-nitropropane-1,3-diol: A non-labeled analog with similar chemical properties.

    2-(hydroxy(113C)methyl)-2-nitropropane-1,3-diol: A partially labeled analog.

    2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol: The fully labeled compound discussed here.

Uniqueness

The unique aspect of this compound lies in its complete isotopic labeling, which provides enhanced sensitivity and specificity in analytical techniques like NMR spectroscopy. This makes it a valuable tool in research applications where precise tracking of molecular transformations is required.

Properties

IUPAC Name

2-(hydroxy(113C)methyl)-2-nitro(1,3-13C2)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2/i1+1,2+1,3+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQJQHSAWMFDJE-VMIGTVKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C([13CH2]O)([13CH2]O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745955
Record name 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-64-7
Record name 2-[Hydroxy(~13~C)methyl]-2-nitro(1,3-~13~C_2_)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-64-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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